1-methyl-5-(4-nitrophenyl)-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles as Privileged Scaffolds in Academic Research
The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. mzcloud.orggoogle.comnih.gov This term describes molecular frameworks that can bind to multiple biological targets with high affinity, making them versatile templates for developing new therapeutic agents. mzcloud.orggoogle.com The utility of the pyrazole core stems from its unique structural and electronic properties, which allow for diverse functionalization and the creation of complex molecules with a wide spectrum of biological activities. nih.govnih.govglobalresearchonline.net
The aromatic nature of the pyrazole ring, combined with the presence of two nitrogen atoms, provides a structure that is chemically stable and capable of participating in various non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for molecular recognition by biological targets. nih.govresearchgate.net Researchers have successfully incorporated the pyrazole moiety into compounds demonstrating anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant properties, among others. nih.govglobalresearchonline.netmdpi.com This consistent success has cemented the pyrazole framework as a cornerstone in the design of novel bioactive molecules.
Table 1: Examples of Marketed Drugs Featuring a Pyrazole Scaffold
| Drug Name | Therapeutic Class |
| Celecoxib | Anti-inflammatory |
| Rimonabant | Anti-obesity (withdrawn) |
| Difenamizole | Analgesic |
| Betazole | H2-receptor agonist |
| Fezolamide | Antidepressant |
This table highlights the therapeutic diversity of compounds built upon the pyrazole core.
The Role of Nitrophenyl Substituents in Pyrazole Frameworks: A Specific Research Focus
Research has shown that nitrophenyl-substituted pyrazoles are a subject of specific academic interest due to their potential bioactivities. globalresearchonline.netacademicstrive.com For instance, the presence of a 4-nitrophenyl (or p-nitrophenyl) group has been linked to enhanced antimicrobial and anti-inflammatory effects in certain pyrazole derivatives. pharmatutor.org The electron-deficient nature of the nitrophenyl ring can facilitate interactions with biological macromolecules and may be crucial for the compound's mechanism of action. nih.gov The synthesis of these compounds often involves the condensation of a hydrazine (B178648) derivative with a precursor containing the nitrophenyl moiety, allowing for systematic exploration of their structure-activity relationships. researchgate.netmdpi.com
Table 2: Influence of Nitrophenyl Substituent on Pyrazole Derivatives
| Compound Class | Observed Biological Activity | Reference |
| 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles | Antifungal and Antibacterial | researchgate.net |
| 5-(4-nitrophenyl)-1H-pyrazole-3-carboxylic acid | Potential Anti-HIV Activity | globalresearchonline.net |
| (4-Fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone | Potential Antioxidant and Anti-inflammatory | nih.gov |
This table provides examples of research into the biological activities of pyrazoles containing a nitrophenyl group.
Overview of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole: A Case Study in Pyrazole Derivatives
This compound serves as an illustrative example of a simple, yet specific, pyrazole derivative. Its structure consists of the pyrazole ring with a methyl group attached to one nitrogen atom (N1) and a 4-nitrophenyl group attached to a carbon atom (C5). This substitution pattern distinguishes it from its isomers, such as 1-(4-nitrophenyl)-5-methyl-1H-pyrazole, where the positions of the substituents are reversed.
While extensive research dedicated solely to this compound is not widely documented in publicly available literature, its synthesis can be readily envisioned through established methods of pyrazole chemistry. A common and regioselective route would involve the cyclocondensation reaction of methylhydrazine with a β-dicarbonyl compound or its synthetic equivalent, such as 1-(4-nitrophenyl)-1,3-butanedione. This method, a variation of the Knorr pyrazole synthesis, allows for controlled placement of the substituents on the pyrazole ring.
The compound itself represents a fundamental structure within the broader class of 1,5-disubstituted pyrazoles. Molecules with a 1-methyl-5-aryl-pyrazole core are utilized in further synthetic elaborations to create more complex molecules for biological screening. nih.gov For example, related structures like methyl-5-(4-nitrophenyl)-1H-pyrazol-3-carboxylate have been investigated for potential anti-HIV activity. globalresearchonline.net Therefore, this compound is best understood as a representative member of a class of compounds that continues to be of high interest in synthetic and medicinal chemistry, serving as both a potential standalone agent and a valuable intermediate for more complex derivatives.
Table 3: Structural and Synthetic Overview of this compound
| Property | Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₀H₉N₃O₂ |
| Core Scaffold | Pyrazole |
| Substituents | 1-methyl, 5-(4-nitrophenyl) |
| Plausible Synthetic Route | Cyclocondensation of 1-(4-nitrophenyl)-1,3-butanedione with methylhydrazine. |
| Significance | A case study for a specific substitution pattern within the privileged pyrazole scaffold. |
This table summarizes the key features of the title compound.
Structure
3D Structure
Properties
IUPAC Name |
1-methyl-5-(4-nitrophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-12-10(6-7-11-12)8-2-4-9(5-3-8)13(14)15/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYDRFLGHCCWBPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Elucidation of 1 Methyl 5 4 Nitrophenyl 1h Pyrazole Analogues
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Characterization (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of pyrazole (B372694) derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.
In the ¹H NMR spectrum of a related compound, 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the protons on the pyrazoline ring exhibit a characteristic ABX pattern. The geminal protons (HA and HB) appear as double doublets between δ 3.10 and 3.80 ppm, while the vicinal proton (HX) is observed further downfield at δ 5.40–5.50 ppm. mdpi.com The aromatic protons resonate in the range of δ 7.03–7.76 ppm, and a distinct singlet for the formyl proton appears at δ 8.90 ppm. mdpi.com For 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the methyl protons on the pyrazole ring show a singlet at δ 2.43 ppm. mdpi.com
The ¹³C NMR spectrum provides complementary information. For 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, the methylene (B1212753) and methine carbons of the pyrazoline ring appear at δ 42.37 ppm and δ 58.36 ppm, respectively. mdpi.com The carbonyl carbon is found at δ 160.14 ppm, and the C=N carbon resonates at δ 148.6 ppm. mdpi.com Aromatic carbons are observed in the δ 120.9–131.9 ppm region. mdpi.com In another analogue, the methyl group of the pyrazole ring gives a signal around δ 13.8 ppm. mdpi.com Theoretical calculations on pyrazolone (B3327878) derivatives have also been used to predict and understand the chemical shifts observed in their NMR spectra.
The presence of rotational isomerism can lead to the appearance of two sets of signals in the NMR spectra of certain pyrazole derivatives, indicating the existence of conformational diastereomers. acs.org This phenomenon is influenced by the substituents on the pyrazole and phenyl rings. acs.org
Interactive Data Table: Representative NMR Data for Pyrazole Analogues
| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | ¹H | 3.10-3.30 | dd | H_A (pyrazoline) |
| ¹H | 3.75-3.80 | dd | H_B (pyrazoline) | |
| ¹H | 5.40-5.50 | dd | H_X (pyrazoline) | |
| ¹H | 7.03-7.76 | m | Aromatic protons | |
| ¹H | 8.90 | s | Formyl proton | |
| ¹³C | 42.37 | CH₂ (pyrazoline) | ||
| ¹³C | 58.36 | CH (pyrazoline) | ||
| ¹³C | 160.14 | C=O | ||
| ¹³C | 148.6 | C=N | ||
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | ¹H | 2.43 | s | CH₃ (pyrazole) |
| ¹³C | 13.8 | CH₃ (pyrazole) |
Vibrational Spectroscopy Applications (Infrared (IR) Spectroscopy)
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde shows a strong absorption band for the carbonyl group at 1680 cm⁻¹. mdpi.com Additionally, a band at 1638 cm⁻¹ is attributed to the C=N stretching vibration, and a band at 1155 cm⁻¹ corresponds to the C-N stretching vibration. mdpi.com The presence of methyl and phenyl substituents on the pyrazolone ring can influence the vibrational frequencies of the N-H and C=O bonds. For the parent 1H-pyrazole, characteristic absorption bands are also observed in its IR spectrum. nist.govchemicalbook.com
Interactive Data Table: Key IR Absorption Bands for a Pyrazole Analogue
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | C=O | 1680 |
| C=N | 1638 | |
| C-N | 1155 |
Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy provide insights into the electronic transitions within a molecule. The electronic spectrum of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde in methanol displays three absorption bands at approximately 277 nm, 245 nm, and 220 nm. mdpi.com These bands are assigned to n-π, π-π, and n-σ* transitions, respectively. mdpi.com For 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene, the closed isomer shows a sharp absorption peak at 255 nm in ethanol. mdpi.com Upon irradiation with UV light, this compound undergoes a photochromic reaction, leading to the appearance of a new visible absorption band centered at 415 nm. mdpi.com
The fluorescence spectrum of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde exhibits an intense emission with a maximum wavelength (λem) at 330 nm when excited at 275 nm in methanol. mdpi.com The photoluminescent properties of pyrazoline derivatives are of interest for potential applications in materials science.
Interactive Data Table: UV-Vis Absorption Data for Pyrazole Analogues
| Compound | Solvent | λ_max (nm) | Transition |
| 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde | Methanol | ~277 | n-π |
| ~245 | π-π | ||
| ~220 | n-σ* | ||
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (closed form) | Ethanol | 255 | |
| 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene (open form) | Ethanol | 415 |
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its structural identification. For various synthesized pyrazole derivatives, mass spectrometry has been used to confirm their molecular weights by identifying the molecular ion peak ([M+H]⁺). rsc.org The fragmentation of the pyrazole ring can sometimes lead to rearrangement, such as the formation of a cyclopropenyl ring after the loss of two nitrogen atoms. researchgate.net The fragmentation patterns of pyrazoles can be complex and are influenced by the substituents present on the ring. researchgate.net
X-ray Diffraction Crystallography for Solid-State Structure Determination
X-ray diffraction crystallography provides precise information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and crystal packing. The crystal structures of several N1-4-nitrophenyl-2-pyrazolines have been determined. uned.esacs.org For instance, 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole crystallizes in the monoclinic space group, with the pyrazoline ring being nearly coplanar with the 3-nitrophenyl ring. nih.gov In another example, 5-(2-furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole crystallizes in the triclinic system, with the pyrazoline ring adopting an envelope conformation. nih.gov
The crystal structure of ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate has also been reported. researchgate.net These studies reveal that the planarity of the pyrazole ring and the dihedral angles between the pyrazole and attached phenyl rings are key structural features.
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, Hirshfeld Surface Analysis)
The packing of molecules in the crystal lattice is governed by intermolecular interactions. Weak C-H···O hydrogen bonding is a common feature in the crystal structures of nitrophenyl-substituted pyrazoles. nih.govnih.gov In the case of 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, strong N-H···N and N-H···O hydrogen bonds lead to the formation of a centrosymmetric tetramer, which is further stabilized by π-π stacking. nih.govresearchgate.netnih.gov
Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in a crystal. nih.govresearchgate.netnih.govresearchgate.net For 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate, this analysis confirms the different intermolecular contacts for the two crystallographically distinct molecules in the asymmetric unit, with most contacts involving hydrogen atoms. nih.gov In another study, Hirshfeld surface analysis of methyl 6-methyl-4-(4-nitrophenyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylate revealed short-range H-bonds. mdpi.com
Conformational Analysis in the Solid State
The conformation of the pyrazole ring and the relative orientation of its substituents in the solid state are crucial aspects of its structure. In many 4,5-dihydro-1H-pyrazole derivatives, the five-membered ring is not planar. For instance, in 5-(2-furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole, the pyrazoline ring adopts an envelope conformation. nih.gov The dihedral angles between the pyrazole ring and the attached aromatic rings are also important conformational parameters. In 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole, the dihedral angle between the pyrazoline ring and the 3-nitrophenyl ring is small (3.80 (8)°), indicating near coplanarity, while the angle with the C1-phenyl ring is much larger (80.58 (10)°). nih.gov The conformation can be influenced by the crystallization solvent and packing forces.
Interactive Data Table: Crystallographic Data for Pyrazole Analogues
| Compound | Crystal System | Space Group | Key Structural Feature |
| 3-methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole | Monoclinic | P2₁/c | Nearly coplanar pyrazoline and 3-nitrophenyl rings |
| 5-(2-furyl)-3-methyl-1-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole | Triclinic | P-1 | Envelope conformation of the pyrazoline ring |
| 5-methyl-1H-pyrazol-3-yl 4-nitrobenzenesulfonate | Formation of a centrosymmetric tetramer via H-bonding and π-π stacking | ||
| ethyl 1-(4-nitrophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate |
Elemental Analysis for Compositional Verification
Elemental analysis serves as a fundamental technique for verifying the empirical formula of a synthesized compound. This method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared with the theoretically calculated values for the proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's purity and elemental composition.
In the study of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole analogues, elemental analysis is a crucial step in the characterization of newly synthesized molecules. For instance, the elemental analysis of 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene was performed to confirm its composition. The calculated elemental percentages for the molecular formula C₂₆H₂₀ClN₅O₂ were C, 66.45%; H, 4.29%; and N, 14.90%. The experimental findings were in excellent agreement, with values of C, 66.50%; H, 4.32%; and N, 14.94%, thus verifying the proposed structure mdpi.com.
Similarly, the elemental composition of 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde was confirmed through this method. The theoretical elemental percentages for the formula C₁₆H₁₃N₃O₃ were calculated to be C, 65.08%; H, 4.40%; and N, 14.23%. The results obtained from the elemental analysis (Found: C, 65.06%; H, 4.32%; N, 14.18%) closely matched the calculated values, substantiating the empirical formula of the compound mdpi.com.
The data from these analyses are typically presented in a tabular format for clear comparison.
Table 1: Elemental Analysis Data for 2-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 66.45 | 66.50 |
| Hydrogen (H) | 4.29 | 4.32 |
| Nitrogen (N) | 14.90 | 14.94 |
Table 2: Elemental Analysis Data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde
| Element | Calculated (%) | Found (%) |
| Carbon (C) | 65.08 | 65.06 |
| Hydrogen (H) | 4.40 | 4.32 |
| Nitrogen (N) | 14.23 | 14.18 |
These examples underscore the importance of elemental analysis as a routine and indispensable tool in the structural elucidation of novel pyrazole derivatives, providing a baseline confirmation of their chemical identity.
Exploration of Biological Activities of 1 Methyl 5 4 Nitrophenyl 1h Pyrazole Derivatives in Vitro and in Silico Focus
Antimicrobial Activities (Antibacterial and Antifungal)
Derivatives of the nitrophenyl-pyrazole scaffold have demonstrated notable activity against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, as well as various fungal strains.
The antimicrobial potential of pyrazole (B372694) derivatives is commonly assessed using established in vitro techniques to determine their inhibitory and cidal concentrations against microorganisms. bdpsjournal.org
Agar (B569324) Diffusion Method: The agar well diffusion and disk diffusion methods are frequently employed for initial screening. bdpsjournal.orgnih.gov In this technique, a standardized inoculum of a particular bacterium or fungus is spread over an agar plate. The test compound is then introduced into a well cut into the agar or onto a paper disk placed on the surface. bdpsjournal.org The plate is incubated, and the compound's effectiveness is determined by measuring the diameter of the clear zone of inhibition around the well or disk, where microbial growth has been prevented. bdpsjournal.org
Broth Dilution Method: To quantify the potency of a compound, the broth microdilution or serial dilution method is used to determine the Minimum Inhibitory Concentration (MIC). bdpsjournal.orgbenthamdirect.com This involves preparing a series of dilutions of the compound in a liquid growth medium in a 96-well microtiter plate, followed by the addition of a standardized microbial suspension. bdpsjournal.org After incubation, the MIC is identified as the lowest concentration of the compound that visibly inhibits microbial growth. bdpsjournal.orgbenthamdirect.com
Minimum Bactericidal/Fungicidal Concentration (MBC/MFC): To determine if a compound is microbistatic (inhibits growth) or microbicidal (kills the organism), the Minimum Bactericidal Concentration (MBC) or Minimum Fungicidal Concentration (MFC) can be determined. This is achieved by taking samples from the clear wells of the MIC assay and plating them on fresh agar. The MBC/MFC is the lowest concentration that results in no microbial growth on the new plate. bdpsjournal.org
Structure-Activity Relationship (SAR) studies on pyrazole derivatives have provided valuable insights into the chemical features that govern their antimicrobial potency. For derivatives containing a nitrophenyl group, the position and nature of substituents on the pyrazole and phenyl rings are critical.
Role of Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as the nitro (NO₂) group on the phenyl ring, is consistently associated with enhanced antimicrobial activity. benthamdirect.com Studies comparing N-phenylpyrazole curcumin (B1669340) derivatives showed that an N-(3-Nitrophenylpyrazole) curcumin derivative was significantly more potent against S. aureus than the unsubstituted N-phenylpyrazole curcumin. benthamdirect.com This suggests that the electron-withdrawing nature of the nitro group plays a key role in the compound's interaction with microbial targets. benthamdirect.com
Impact of Substituents on the Pyrazole Ring: Modifications to the pyrazole core also influence activity. For example, a series of pyrazole analogues showed that a derivative, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, exhibited high activity against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov Another related compound with a different substitution pattern was highly active against the Gram-negative bacterium Escherichia coli, also with an MIC of 0.25 μg/mL. nih.gov
Comparison with Electron-Donating Groups: Conversely, the incorporation of electron-donating groups into the N-phenylpyrazole structure leads to a notable decrease in antibacterial activity against both S. aureus and E. coli. benthamdirect.com This highlights the importance of the electronic properties of the substituents in modulating the antimicrobial efficacy of the pyrazole scaffold. benthamdirect.com
| Compound Name/Derivative Type | Microorganism | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| N-(3-Nitrophenylpyrazole) curcumin | Staphylococcus aureus | MIC | 10 μg/mL | benthamdirect.com |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | Streptococcus epidermidis | MIC | 0.25 μg/mL | nih.gov |
| Derivative 3 (as per source) | Escherichia coli | MIC | 0.25 μg/mL | nih.gov |
| Nitro pyrazole based thiazole (B1198619) derivative | Staphylococcus aureus | Good Activity | Not Quantified | meddocsonline.org |
| Nitro pyrazole based thiazole derivative | Pseudomonas aeruginosa | Good Activity | Not Quantified | meddocsonline.org |
| Nitro pyrazole based thiazole derivative | Candida albicans | Good Activity | Not Quantified | meddocsonline.org |
Anti-inflammatory Activities
The pyrazole scaffold is a well-established pharmacophore in the design of anti-inflammatory agents, famously represented by the selective COX-2 inhibitor Celecoxib. nih.govresearchgate.net Derivatives incorporating a nitrophenyl moiety have also been investigated for their ability to modulate inflammatory pathways.
Several in vitro assays are utilized to screen pyrazole derivatives for anti-inflammatory potential before advancing to more complex models. These assays target key events in the inflammatory cascade.
Protein Denaturation Inhibition: Inflammation can be caused by the denaturation of proteins. The ability of a compound to prevent heat-induced denaturation of proteins, such as egg albumin or bovine serum albumin, is a widely used method to screen for anti-inflammatory properties. scholarsresearchlibrary.com The percentage of inhibition is measured spectrophotometrically.
Membrane Stabilization: The stabilization of the human red blood cell (HRBC) membrane is another common in vitro model. nih.gov The lysis of HRBCs induced by hypotonic solutions or heat can be prevented by anti-inflammatory agents. The degree of membrane stabilization is correlated with anti-inflammatory activity.
Enzyme Inhibition Assays (LOX & COX): The inhibition of enzymes like lipoxygenase (LOX) and cyclooxygenase (COX) is a direct measure of anti-inflammatory potential. nih.gov Assays using purified or cell-derived enzymes (e.g., soybean lipoxygenase) measure the ability of the test compound to block the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov
Cell-Based Assays: The anti-inflammatory effects can be studied in cell culture models, such as lipopolysaccharide (LPS)-induced RAW264.7 macrophages. rsc.org In this model, the ability of a compound to inhibit the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and prostaglandin (B15479496) E2 (PGE2) is quantified. rsc.org
A primary mechanism for the anti-inflammatory action of many pyrazole derivatives is the inhibition of the cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2. researchgate.net COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation. dntb.gov.ua
The structure of diaryl pyrazoles, such as Celecoxib, allows for selective binding to the active site of the COX-2 enzyme. researchgate.net Key structural features often include a central pyrazole ring with substituted phenyl groups at the 1 and 5 positions. nih.gov Research has shown that a 4-(methylsulfonyl)phenyl or a 4-sulfamoylphenyl group at one of the phenyl rings is a critical pharmacophore for potent and selective COX-2 inhibition. sci-hub.senih.gov This feature allows the molecule to fit into a specific side pocket present in the COX-2 active site but absent in the COX-1 isoform, conferring selectivity. sci-hub.se
While the core compound 1-methyl-5-(4-nitrophenyl)-1H-pyrazole lacks this specific sulfonamide moiety, related nitrophenyl-pyrazole derivatives have been evaluated. For instance, trimethoxy-substituted pyrazole-pyridazine hybrids showed potent COX-2 inhibitory action, with IC₅₀ values superior to Celecoxib. rsc.org This indicates that other substitutions on the pyrazole scaffold can also lead to significant COX-2 inhibition.
| Compound/Derivative Type | Assay/Target | Activity Measurement | Result | Reference |
|---|---|---|---|---|
| Trimethoxy pyrazole-pyridazine hybrid (5f) | COX-2 Inhibition | IC₅₀ | 1.50 μM | rsc.org |
| Trimethoxy pyrazole-pyridazine hybrid (6f) | COX-2 Inhibition | IC₅₀ | 1.15 μM | rsc.org |
| 2-(4-(methylsulfonyl)phenyl)-5-(4-nitrophenyl)-1,3,4-oxadiazole* | COX-2 Inhibition | IC₅₀ | 0.48 μM | nih.gov |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | In vivo model | Activity | Better than Diclofenac sodium | nih.gov |
*Note: An oxadiazole, not a pyrazole, but included for its structural similarity (diaryl heterocycle with a nitrophenyl group) and relevant COX-2 data.
Anticancer and Cytotoxic Activities
The pyrazole ring system is a privileged scaffold in the design of anticancer agents, with numerous derivatives demonstrating potent cytotoxic effects against a variety of human cancer cell lines. nih.govnih.govmdpi.com The inclusion of a nitrophenyl group often enhances this activity.
The cytotoxic effects of these compounds are typically evaluated in vitro using panels of human cancer cell lines. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or the SRB (sulforhodamine B) assay, which measure cell viability and proliferation. nih.govwaocp.org The results are expressed as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Research has shown that nitrophenyl-pyrazole derivatives can be effective against various cancers. For example, a compound identified as 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one, which is structurally related to the core compound of interest, showed potent antiproliferative activity against breast cancer (MCF-7), hepatocellular carcinoma (HepG2), and especially colorectal carcinoma (HCT-116) cell lines, with an IC₅₀ value of 4.2 μM against HCT-116. nih.gov Another study demonstrated that a pyrazole derivative, TOSIND, was highly cytotoxic to MDA-MB-231 breast cancer cells with an IC₅₀ of 17.7 μM after 72 hours of treatment. nih.gov These findings suggest that the nitrophenyl-pyrazole scaffold is a promising starting point for the development of novel anticancer agents. nih.gov
| Compound Name/Derivative Type | Cancer Cell Line | Activity Measurement | Result (IC₅₀) | Reference |
|---|---|---|---|---|
| 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one | MCF-7 (Breast) | IC₅₀ | 17.8 ± 0.5 μM | nih.gov |
| HepG2 (Liver) | IC₅₀ | 4.4 ± 0.4 μM | nih.gov | |
| HCT-116 (Colon) | IC₅₀ | 4.2 ± 0.2 μM | nih.gov | |
| TOSIND (Pyrazole derivative) | MDA-MB-231 (Breast) | IC₅₀ (72h) | 17.7 ± 2.7 μM | nih.gov |
| PYRIND (Pyrazole derivative) | MCF-7 (Breast) | IC₅₀ (72h) | 39.7 ± 5.8 μM | nih.gov |
| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f) | MDA-MB-468 (Breast) | IC₅₀ (48h) | 6.45 μM | waocp.org |
In Vitro Cell Line Assays (e.g., MTT Assay)
The cytotoxic potential of pyrazole derivatives has been extensively evaluated against a variety of human cancer cell lines using in vitro assays, most notably the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity and cell proliferation.
Studies have demonstrated that pyrazole derivatives exhibit a broad spectrum of anticancer activity. For instance, a series of novel 1H-benzofuro[3,2-c]pyrazole and unexpected pyrazole derivatives were tested for their tumor cell growth inhibitory activity. mdpi.com While the benzofuropyrazole derivatives showed limited activity, the pyrazole analogues demonstrated significant potency. mdpi.com One of the most active compounds, a methyl ester derivative, inhibited the growth of K562 (leukemia), MCF-7 (breast cancer), and A549 (lung cancer) cell lines with GI50 values of 0.021 µM, 1.7 µM, and 0.69 µM, respectively. mdpi.com Several of these pyrazole derivatives were found to be 5- to 35-fold more potent than the reference drug ABT-751 against K562 and A549 cells. mdpi.com
Further research has highlighted the efficacy of pyrazole derivatives against other cancer cell lines, including HCT116 (colon cancer) and HepG2 (liver cancer). nih.gov Some synthesized compounds displayed moderate to excellent cytotoxicity, with certain derivatives showing more potent cancer inhibition than the standard drug doxorubicin. nih.gov Additionally, pyrazole-based hybrid heteroaromatics have shown antiproliferative activity against A549 lung cancer cells, with specific compounds exhibiting IC50 values of 42.79 µM and 55.73 μM without affecting normal cell lines. nih.gov
The versatility of the pyrazole scaffold allows for modifications that can enhance cytotoxicity. For example, linking pyrazole to an indole (B1671886) moiety has resulted in compounds with significant inhibitory activity against HCT116, MCF7, HepG2, and A549 cell lines. nih.gov Similarly, pyrazole carbaldehyde derivatives have been identified as potent inhibitors of MCF7 breast cancer cells, with one compound showing an IC50 of 0.25 μM, which is more potent than doxorubicin. nih.gov
Table 1: In Vitro Cytotoxicity of Selected Pyrazole Derivatives
| Derivative Type | Cell Line | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Pyrazole Analogue (Methyl Ester) | K562 (Leukemia) | GI50 | 0.021 | mdpi.com |
| Pyrazole Analogue (Methyl Ester) | MCF-7 (Breast) | GI50 | 1.7 | mdpi.com |
| Pyrazole Analogue (Methyl Ester) | A549 (Lung) | GI50 | 0.69 | mdpi.com |
| Indole-Pyrazole Hybrid | HCT116, MCF7, HepG2, A549 | IC50 | < 23.7 | nih.gov |
| Pyrazole-based Heteroaromatic | A549 (Lung) | IC50 | 42.79 | nih.gov |
| Pyrazole Carbaldehyde Derivative | MCF7 (Breast) | IC50 | 0.25 | nih.gov |
| 5-alkylated selanyl-1H-pyrazole | HepG2 (Liver) | IC50 | 13.85 | nih.gov |
Molecular Targets and Mechanisms (e.g., Tubulin, EGFR, CDK, DNA, Topoisomerase, Human Carbonic Anhydrase IX)
The anticancer effects of pyrazole derivatives are attributed to their interaction with various molecular targets crucial for cancer cell proliferation and survival. nih.govnih.gov
Tubulin: Several pyrazole derivatives have been identified as inhibitors of tubulin polymerization, a critical process for mitotic spindle formation during cell division. mdpi.comnih.govnih.gov One potent pyrazole derivative was found to inhibit tubulin polymerization with an IC50 value of 7.30 µM. mdpi.com The gene expression profile of cells treated with certain pyrazole derivatives shows similarity to that of known tubulin inhibitors. nih.gov These compounds can disrupt microtubule organization, leading to cell cycle arrest and apoptosis. nih.gov
EGFR and CDK: Pyrazole derivatives have shown inhibitory activity against Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinases (CDKs), which are key regulators of cell cycle progression. nih.govnih.govju.edu.sahilarispublisher.comresearchgate.net Some pyranopyrazole and pyrazolone (B3327878) derivatives have demonstrated dual inhibitory potential against EGFR-TK and CDK-9. nih.govju.edu.saresearchgate.net Specific compounds effectively inhibited both targets with IC50 values in the low micromolar range (e.g., 0.143 µM for EGFR-TK and 0.121 µM for CDK-9). nih.govju.edu.saresearchgate.net Other studies have reported pyrazole derivatives with potent inhibitory activity against CDK2, with IC50 values as low as 0.074 µM. nih.gov
DNA and Topoisomerase: Pyrazole derivatives can also exert their anticancer effects by interacting with DNA and inhibiting topoisomerases, enzymes that regulate DNA topology during replication and transcription. nih.govjst.go.jpmdpi.comnih.govresearchgate.net Some pyrazolo[1,5-a]indole derivatives have been identified as strong inhibitors of topoisomerase II, with IC50 values ranging from 10-30 µM. nih.gov One derivative also showed dual inhibitory activity against topoisomerase I and II. nih.gov These compounds act as catalytic inhibitors rather than topoisomerase poisons. nih.gov Other studies have shown that pyrazole derivatives can bind to DNA, and this interaction is believed to contribute to their antitumor activity. jst.go.jp
Human Carbonic Anhydrase IX: Certain pyrazole derivatives have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms, including the tumor-associated CA IX. consensus.appmdpi.comtandfonline.comresearchgate.netresearchgate.net 5-Aryl-1H-pyrazole-3-carboxylic acids have been shown to be selective inhibitors of human carbonic anhydrases IX and XII, suggesting their potential in developing isoform-specific non-sulfonamide CA inhibitors. consensus.app
Table 2: Molecular Targets of Pyrazole Derivatives and Their Inhibitory Activities
| Molecular Target | Derivative Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| Tubulin Polymerization | Pyrazole Derivative | IC50 | 7.30 | mdpi.com |
| EGFR-TK | Pyranopyrazole/Pyrazolone | IC50 | 0.143 | nih.govju.edu.saresearchgate.net |
| CDK-9 | Pyranopyrazole/Pyrazolone | IC50 | 0.121 | nih.govju.edu.saresearchgate.net |
| CDK2 | Indole-Pyrazole Hybrid | IC50 | 0.074 | nih.gov |
| Topoisomerase II | Pyrazolo[1,5-a]indole | IC50 | 10-30 | nih.gov |
| Topoisomerase I | Pyrazolo[1,5-a]indole | IC50 | ~10 | nih.gov |
Antioxidant Activities (In Vitro)
Several studies have explored the in vitro antioxidant potential of pyrazole derivatives using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. niscpr.res.inlew.ronih.govnih.govresearchgate.net
A study evaluating fifty pyrazoline and pyrazole compounds found that several derivatives were potent ABTS radical scavengers. niscpr.res.in Specifically, bromo-substituted pyrazoline and pyrazole derivatives showed strong ABTS radical scavenging activity. niscpr.res.in In the same study, a chloro-substituted pyrazoline and a pyrazole derivative displayed moderate DPPH free-radical scavenging activity. niscpr.res.in
Another investigation into pyrazole-based sulfonamide derivatives demonstrated excellent to moderate antioxidant activity in the DPPH assay when compared to the standard, ascorbic acid. nih.gov Furthermore, novel pyrazole derivatives have been designed and synthesized as potent antioxidants, with some compounds showing excellent radical scavenging activity in DPPH, nitric oxide (NO), and superoxide (B77818) radical scavenging assays. nih.gov
Table 3: In Vitro Antioxidant Activity of Pyrazole Derivatives
| Assay | Derivative Type | Activity | Reference |
|---|---|---|---|
| ABTS Radical Scavenging | Bromo-substituted Pyrazoline/Pyrazole | Potent | niscpr.res.in |
| DPPH Radical Scavenging | Chloro-substituted Pyrazoline | Moderate | niscpr.res.in |
| DPPH Radical Scavenging | Pyrazole-based Sulfonamides | Excellent to Moderate | nih.gov |
| DPPH, NO, Superoxide Radical Scavenging | Naphthyl-Pyrazole Hybrids | Excellent | nih.gov |
Other Investigated Biological Activities of Pyrazole Derivatives
The versatile scaffold of pyrazole has led to the exploration of its derivatives for a range of other therapeutic applications.
Pyrazole derivatives have been investigated for their potential as anti-diabetic agents, primarily through the inhibition of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion. researchgate.netresearchgate.netnih.govacs.org Inhibition of these enzymes can help in managing postprandial hyperglycemia.
A series of pyrazole-imidazopyridine hydrazones were synthesized and evaluated for their α-glucosidase and α-amylase inhibitory activity. researchgate.net The results showed that these derivatives demonstrated potential inhibitory activity with KI values ranging from 6.09 ± 0.37 to 119.80 ± 12.31 μM for α-glucosidase and IC50 values from 81.14 to 153.51 μM for α-amylase. researchgate.net Another study on benzothiazine-pyrazole hybrid molecules also reported significant α-glucosidase inhibitory activity, with one compound exhibiting an IC50 of 5.8 μM, which was more potent than the standard drug acarbose. nih.gov
Table 4: Anti-diabetic Activity of Pyrazole Derivatives
| Target Enzyme | Derivative Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|---|
| α-Glucosidase | Pyrazole-Imidazopyridine Hydrazone | KI | 6.09 - 119.80 | researchgate.net |
| α-Amylase | Pyrazole-Imidazopyridine Hydrazone | IC50 | 81.14 - 153.51 | researchgate.net |
| α-Glucosidase | Benzothiazine-Pyrazole Hybrid | IC50 | 5.8 | nih.gov |
The inhibition of cholinesterases, particularly acetylcholinesterase (AChE), is a key therapeutic strategy for Alzheimer's disease. Pyrazole derivatives have emerged as promising candidates for AChE inhibitors. nih.govbohrium.comdergipark.org.tracs.orgresearchgate.net
A series of N-substituted pyrazole derived α-aminophosphonates were synthesized and found to be potent AChE inhibitors, with some compounds showing IC50 values between 0.055 ± 0.143 µM and 0.017 ± 0.02 µM, making them more potent than the standard drugs tacrine, rivastigmine, and galantamine. nih.gov Another study on pyrazoline derivatives identified several selective AChE inhibitors, with the most potent compound having an IC50 value of 0.040 µM. acs.org N-phenylacetamide derivatives bearing a pyrazole ring also displayed moderate and selective AChE inhibitory activity, with IC50 values around 8-9 µM. dergipark.org.tr
Table 5: Acetylcholinesterase (AChE) Inhibitory Activity of Pyrazole Derivatives
| Derivative Type | Activity Metric | Value (µM) | Reference |
|---|---|---|---|
| N-substituted Pyrazole α-aminophosphonate | IC50 | 0.017 - 0.055 | nih.gov |
| Pyrazoline Derivative | IC50 | 0.040 | acs.org |
| N-phenylacetamide Pyrazole | IC50 | 8.32 | dergipark.org.tr |
Beyond cholinesterase inhibition, pyrazole derivatives have been investigated for their neuroprotective effects, which are crucial for combating neurodegenerative diseases. nih.govresearchgate.netnih.govacgpubs.orgbohrium.com These compounds have shown the ability to protect neuronal cells from damage and reduce neuroinflammation.
A study on a second generation of pyrazole analogs demonstrated that they could significantly reduce the neurotoxic secretions from immune-stimulated microglia-like human THP-1 monocytic cells. nih.govbohrium.com One of these compounds was also found to protect SH-SY5Y neuronal cells from cytotoxic supernatants. nih.govbohrium.com Phenylacetamide derivatives bearing a pyrazole ring, which also showed AChE inhibitory activity, were found to restore cell viability in a neurotoxicity model, suggesting their potential as promising leads for further neuroprotective studies. acgpubs.org The neuroprotective effects of some pyrazole derivatives are thought to occur through the inhibition of microglia activation. nih.gov
Antitubercular Activity
The emergence of multi-drug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates the development of novel antitubercular agents. Pyrazole derivatives have been identified as a promising scaffold in this endeavor. In vitro studies have demonstrated the potential of various substituted pyrazoles against M. tuberculosis H37Rv, the standard laboratory strain. nih.gov
Research into 1,3,5-trisubstituted pyrazoles has shown that specific substitutions are crucial for activity. For instance, compounds bearing a 4-isopropylphenyl or a trifluoromethylphenyl group at position five of the pyrazole ring exhibited significant antitubercular effects, with minimum inhibitory concentration (MIC) values in the low micromolar range. nih.gov These studies highlight a structure-activity relationship (SAR) where the nature of the substituent at the 5-position of the pyrazole core is a key determinant of efficacy. nih.gov
Further investigations into other pyrazole series have also yielded potent compounds. A series of 1-isonicotinoyl-3-methyl-4-(2-(substituted-phenyl)hydrazono)-1H-pyrazol-5(H)-ones were synthesized and evaluated. eurjchem.comresearchgate.net Among these, specific derivatives with dichlorophenyl and benzenesulfonamide (B165840) moieties showed high potency against M. tuberculosis H37Rv, with MIC values as low as 0.0032 µM. eurjchem.comresearchgate.net The target of some pyrazole derivatives has been identified through whole-genome sequencing of resistant mutants, which revealed mutations in the mmpL3 gene. nih.gov The MmpL3 protein is essential for transporting mycolic acids, a critical component of the mycobacterial cell wall, making it a valuable drug target. nih.gov
| Compound Derivative | Target Strain | MIC (µM) | Reference |
|---|---|---|---|
| 4-(2-(2,6-dichlorophenyl)hydrazono)-1-isonicotinoyl-3-methyl-1H-pyrazol-5(4H)-one | M. tuberculosis H37Rv | 0.0034 | eurjchem.comresearchgate.net |
| 4-(2-(1-isonicotinoyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)hydrazinyl) benzenesulfonamide | M. tuberculosis H37Rv | 0.0032 | eurjchem.comresearchgate.net |
| 1,3,5-trisubstituted pyrazoles with 4-isopropylphenyl at C5 | M. tuberculosis | Low micromolar range | nih.gov |
| 1,3,5-trisubstituted pyrazoles with trifluoromethylphenyl at C5 | M. tuberculosis | Low micromolar range | nih.gov |
Anti-HIV Activity
The global health challenge posed by the human immunodeficiency virus (HIV) continues to drive the search for new therapeutic agents. Pyrazole derivatives have been explored as potential anti-HIV agents, with some compounds reported to act through the inhibition of HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. researchgate.net
In vitro assays of novel pyrazolo[4,3-c]pyridin-4-one derivatives against different HIV-1 strains have identified compounds with significant activity. One lead compound demonstrated potent inhibition against HIV-1VB59 and HIV-1UG070 with IC50 values of 3.67 µM and 2.79 µM, respectively. researchgate.net Molecular docking studies supported these findings, suggesting that the active compounds bind effectively within the non-nucleoside binding pocket of HIV-1 RT. researchgate.net
Another study focused on pyrazoline analogues linked to a steroid core, which were assayed against HIV-1 and HIV-2 in MT-4 cells. scilit.com While the specific this compound scaffold was not detailed, the research on related pyrazoline structures shows their potential as leads for developing new antiviral agents. scilit.com For instance, an O-acetylated pyrazoline derivative showed activity, indicating that modifications to the pyrazoline ring system can influence antiviral potency. scilit.com In silico ADME (absorption, distribution, metabolism, and excretion) analyses are often conducted alongside in vitro testing to predict the pharmacokinetic profiles of these derivatives, guiding further structural modifications to improve bioavailability. rsc.org
| Compound Derivative | Target Strain/Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| Pyrazolo[4,3-c]pyridin-4-one derivative (12c) | HIV-1VB59 | 3.67 | researchgate.net |
| HIV-1UG070 | 2.79 | researchgate.net | |
| 1-O-acetyl-(5-(4-bromophenyl)-3-(preg-5-en-3β-ol-17-yl)-4,5-dihydro-1H-pyrazoline) | HIV-1 / HIV-2 | > 0.29 | scilit.com |
Monoamine Oxidase B (MAO-B) Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other neurotransmitters. mdpi.com Its inhibition is a validated therapeutic strategy for managing neurodegenerative conditions such as Parkinson's disease. frontiersin.org Pyrazole and pyrazoline derivatives have emerged as a significant class of MAO-B inhibitors.
A series of 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazole derivatives demonstrated high inhibitory activity against both MAO-A and MAO-B, with Ki values in the nanomolar range (1.5 nM to 50 nM for MAO-B). acs.org Further investigation into the stereochemistry of these compounds revealed that specific enantiomers possessed enhanced selectivity for one isoform over the other. acs.org For example, the (-)-(S)-1 enantiomer showed a 2.5-fold increase in selectivity for MAO-B. acs.org
Another study on halogenated pyrazolines found that substitutions on the phenyl ring at the C5 position led to potent and selective MAO-B inhibition. scilit.com The compound 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) was the most potent against MAO-B, with an IC50 value of 0.063 µM and a high selectivity index of 133.0 over MAO-A. scilit.com Kinetic studies confirmed that this compound acts as a reversible and competitive inhibitor of MAO-B. scilit.com Molecular dynamics simulations further elucidated the interaction, showing a stable binding affinity of the inhibitor within the active site of the enzyme. scilit.com
| Compound Derivative | Inhibition (MAO-B) | Value (µM) | Selectivity Index (MAO-A/MAO-B) | Reference |
|---|---|---|---|---|
| 1-Thiocarbamoyl-3,5-diaryl-4,5-dihydro-(1H)-pyrazoles | Ki | 0.0015 - 0.050 | Varies by derivative | acs.org |
| 3-(4-ethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole (EH7) | IC50 | 0.063 | 133.0 | scilit.com |
| 3-(4-ethoxyphenyl)-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazole (EH6) | IC50 | 0.179 | > 55.8 | scilit.com |
| 3-(4-ethoxyphenyl)-5-(4-bromophenyl)-4,5-dihydro-1H-pyrazole (EH8) | IC50 | 0.431 | 10.0 | scilit.com |
Anti-arthritic Activity
The anti-arthritic potential of pyrazole derivatives has been explored through their anti-inflammatory properties. The mechanisms underlying these effects often involve the inhibition of key inflammatory mediators and processes such as protein denaturation and enzyme activity.
In vitro anti-arthritic activity of a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives was assessed by evaluating their ability to inhibit protein denaturation and proteinase activity, which are implicated in inflammatory and arthritic conditions. bohrium.com One derivative, in particular, showed a significantly high inhibition percentage for both protein denaturation (20.66%) and proteinase activity (26.42%) at a concentration of 100 µg/ml. bohrium.com
In silico studies have provided further insight into the anti-inflammatory mechanisms of pyrazole derivatives. Molecular docking analyses have been used to investigate the interaction of these compounds with the cyclooxygenase-2 (COX-2) enzyme, a well-known target for anti-inflammatory drugs. rjpn.org These studies revealed that pyrazole derivatives with specific substitutions, such as a benzenesulfonamide group, can bind effectively within the active site of the COX-2 enzyme. rjpn.org The docking analyses showed good binding affinities, with calculated binding energies ranging from -7.44 kcal/mol to -11.28 kcal/mol, suggesting a strong interaction between the pyrazole derivatives and the enzyme, which is indicative of potential anti-inflammatory and, by extension, anti-arthritic activity. rjpn.org
| Compound/Derivative Series | Assay/Target | Finding | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine derivative (3i) | Protein denaturation inhibition | 20.66% inhibition | bohrium.com |
| Pyrazolo[1,5-a]pyrimidine derivative (3i) | Proteinase inhibition | 26.42% inhibition | bohrium.com |
| Various pyrazole derivatives | COX-2 enzyme (in silico) | Binding energies from -7.44 to -11.28 kcal/mol | rjpn.org |
Emerging Applications of 1 Methyl 5 4 Nitrophenyl 1h Pyrazole Derivatives in Materials Science and Agrochemicals
Applications in Agrochemicals (e.g., Insecticidal, Fungicidal Properties)
Pyrazole (B372694) derivatives are a well-established class of compounds in the agrochemical industry, known for their broad-spectrum biological activities. The introduction of a nitrophenyl moiety to the pyrazole scaffold can significantly influence their insecticidal and fungicidal properties. Research has shown that the electronic properties of the substituents on the pyrazole ring play a crucial role in the biological efficacy of these compounds.
Studies on various nitrophenyl-pyrazole derivatives have demonstrated their potential as antifungal agents. For instance, a series of pyrazole-based Schiff bases bearing nitrophenyl substituents were synthesized and evaluated for their antifungal activity against clinically important fungi such as Candida albicans and Cryptococcus neoformans. The position of the nitro group on the phenyl ring was found to influence the antifungal efficacy, with the 2-nitrophenyl derivative showing considerable activity against C. albicans. researchgate.net
In another study, novel pyrazole analogues were synthesized, and their antimicrobial activities were investigated. One of the compounds, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was noted for its anti-inflammatory activity, which can be an indicator of broader biological effects. nih.gov Furthermore, a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides exhibited moderate antifungal activities against phytopathogenic fungi like Gibberella zeae. mdpi.com
With respect to insecticidal applications, research into pyrazole derivatives has been extensive. While specific studies on the insecticidal properties of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole are limited, the broader class of nitrophenyl-substituted pyrazoles has shown promise. For example, pyrazole Schiff bases, including a derivative with a 5-(3-nitrophenyl)furan-2-yl)methylene)amino moiety, demonstrated significant insecticidal properties in computational and experimental studies. researchgate.net
| Compound | Target Fungi | Observed Activity | Reference |
|---|---|---|---|
| Pyrazole-based Schiff base with 2-nitrophenyl substituent | Candida albicans | Considerably more active than other isomers | researchgate.net |
| N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides | Gibberella zeae | Moderate antifungal activity (over 50% inhibition at 100 µg/mL) | mdpi.com |
| 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide | - | Noted for anti-inflammatory activity, suggesting biological potential | nih.gov |
Non-Linear Optical (NLO) Properties of Pyrazole Systems
Organic molecules with significant non-linear optical (NLO) properties are of great interest for applications in optoelectronics, including optical data storage and signal processing. nih.gov The NLO response of a molecule is often associated with the presence of electron-donating and electron-accepting groups connected by a π-conjugated system. The this compound structure, with the electron-withdrawing nitro group, has the potential to exhibit such properties.
Computational studies have been employed to predict the NLO properties of pyrazole derivatives. For a series of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone (B1245722) derivatives, density functional theory (DFT) calculations suggested that these compounds possess good NLO properties. researchgate.net The magnitude of the molecular hyperpolarizability indicated their potential as candidate NLO materials. researchgate.net
The presence of electron-accepting groups, such as the nitro group, has been shown to be crucial for high NLO responses in pyrazoline derivatives. researchgate.net The intramolecular charge transfer from a donor to an acceptor part of the molecule through a π-bridge is a key mechanism for generating second-order NLO effects. While experimental data on the specific NLO properties of this compound is not widely available, theoretical studies on similar structures are promising.
| Compound Class | Computational Method | Predicted Property | Reference |
|---|---|---|---|
| (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl] methanone derivatives | DFT (B3LYP/6-31G(d,p)) | Good NLO properties, with the magnitude of molecular hyperpolarizability suggesting potential as NLO materials. | researchgate.net |
Fluorescent and Luminescent Properties of Pyrazole-Containing Compounds
The fluorescent and luminescent properties of pyrazole derivatives have led to their use in various applications, including as fluorescent probes and in bioimaging. nih.gov The emission characteristics of these compounds are highly dependent on their molecular structure and the nature of their substituents.
Generally, pyrazole derivatives can exhibit fluorescence; however, the presence of a nitro group often leads to fluorescence quenching. This is attributed to the nitro group favoring internal conversion over radiative decay, which is the process that produces fluorescence. nih.gov For instance, certain pyrazole probes bearing a nitro group showed very weak fluorescence. nih.gov
Despite the quenching effect of the nitro group, the broader family of pyrazoline derivatives are known to be fluorescent compounds with high quantum yields and are used as optical brighteners. nih.gov The fluorescence properties can be tuned by altering the substituents on the pyrazole ring. For example, some fluorescent pyrazole probes have been designed for the detection of specific ions, where the binding of the ion modulates the fluorescence intensity. While specific fluorescence data for this compound is scarce, the influence of the nitro group is a critical factor in determining its potential luminescent applications.
| Compound Type | Observation | Reference |
|---|---|---|
| Pyrazole probes bearing a nitro group | Fluorescence is favored by internal conversion over radiative decay, leading to weak fluorescence or quenching. | nih.gov |
| Substituted pyrazolines | Generally fluorescent compounds with high quantum yields. | nih.gov |
Corrosion Inhibition Studies
The use of organic compounds as corrosion inhibitors is a practical and effective method for protecting metals, particularly in acidic environments. Pyrazole derivatives have emerged as effective corrosion inhibitors for various metals, including carbon steel. nih.gov Their inhibitory action is attributed to their ability to adsorb onto the metal surface, forming a protective barrier that limits the access of corrosive species. nih.gov
Several studies have investigated pyrazole derivatives containing nitrophenyl groups as corrosion inhibitors. In one such study, N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline and ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate were synthesized and tested as corrosion inhibitors for carbon steel in a 1 M HCl solution. Both compounds exhibited good anticorrosion ability, with maximum inhibition efficiencies of 90.8% and 91.8%, respectively, at a concentration of 10⁻³ M. nih.govacs.org
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), have shown that these nitrophenyl-pyrazole derivatives act as mixed-type inhibitors, meaning they inhibit both the anodic and cathodic reactions of the corrosion process. nih.gov The adsorption of these inhibitors on the carbon steel surface was found to follow the Langmuir adsorption isotherm, suggesting the formation of a monolayer on the metal surface. nih.govacs.org The negative values of the standard free energy of adsorption (ΔG°ads) indicate a spontaneous adsorption process. nih.gov
| Inhibitor | Concentration (M) | Inhibition Efficiency (%) | Reference |
|---|---|---|---|
| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | 10⁻³ | 90.8 | nih.gov |
| ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | 10⁻³ | 91.8 | nih.gov |
Future Research Directions and Challenges for 1 Methyl 5 4 Nitrophenyl 1h Pyrazole
Development of Novel and Green Synthetic Routes
The pursuit of novel and environmentally benign synthetic methodologies for 1-methyl-5-(4-nitrophenyl)-1H-pyrazole is a important area of future research. Traditional synthetic approaches often rely on harsh reaction conditions, hazardous solvents, and produce significant waste. The development of greener alternatives is crucial for minimizing the environmental impact of its synthesis.
Future investigations are expected to focus on microwave-assisted and grinding techniques, which have shown promise in the synthesis of other pyrazole (B372694) derivatives. nih.gov These methods can lead to shorter reaction times, higher yields, and reduced energy consumption. The exploration of alternative and safer solvents is another critical aspect. Research into the use of ionic liquids or solvent-free reaction conditions could offer significant advantages over conventional organic solvents. nih.gov
Furthermore, the development of catalytic systems that are both efficient and recyclable is a key challenge. The use of magnetic nanoparticles or solid-supported catalysts could simplify product purification and catalyst recovery, aligning with the principles of green chemistry. researchgate.netscilit.com A significant challenge in developing these novel routes will be to maintain or improve the yield and purity of this compound while adhering to green chemistry principles. magtech.com.cnunirioja.esresearchgate.net
| Synthesis Method | Potential Advantages | Key Challenges |
| Microwave-Assisted Synthesis | Reduced reaction times, Increased yields, Energy efficiency | Scale-up, Specialized equipment |
| Grinding Techniques (Mechanochemistry) | Solvent-free, Energy efficient, High-throughput screening | Reaction monitoring, Scale-up |
| Use of Green Solvents (e.g., Ionic Liquids) | Low volatility, Recyclability, Unique reactivity | Cost, Toxicity of some ionic liquids, Product isolation |
| Novel Catalysis (e.g., Nanoparticles) | High activity, Recyclability, Improved selectivity | Catalyst stability, Cost of catalyst synthesis |
Advanced Computational Modeling for Predictive Design and Optimization
Computational chemistry is poised to play an increasingly vital role in the future study of this compound. eurasianjournals.com Advanced computational modeling techniques, such as Density Functional Theory (DFT) and molecular dynamics simulations, can provide deep insights into the molecule's electronic structure, reactivity, and interactions with biological targets. nih.gov
A primary focus of future research will be the use of these models for the predictive design of new derivatives with enhanced biological activity and improved pharmacokinetic profiles. nih.gov By simulating how modifications to the molecular structure affect its properties, researchers can prioritize the synthesis of the most promising candidates, thereby saving time and resources. researchgate.net
One of the main challenges in this area is the accuracy of the computational models. mdpi.com Developing and validating force fields specifically for pyrazole-containing compounds will be crucial for obtaining reliable predictions. Furthermore, the integration of multi-scale modeling approaches and the application of machine learning algorithms could accelerate the discovery of new derivatives with therapeutic potential. eurasianjournals.com
| Computational Technique | Application in Research | Challenges |
| Density Functional Theory (DFT) | Elucidation of electronic structure, Reactivity prediction, Spectroscopic analysis | Computational cost for large systems, Accuracy of functionals |
| Molecular Docking | Prediction of binding modes with biological targets, Virtual screening of compound libraries | Scoring function accuracy, Protein flexibility |
| Molecular Dynamics (MD) Simulations | Study of conformational changes, Analysis of protein-ligand stability, Free energy calculations | Long simulation times required, Accuracy of force fields |
| Machine Learning (ML) | QSAR modeling, Prediction of ADMET properties, De novo drug design | Requirement for large datasets, Model interpretability |
Exploration of Undiscovered Biological Targets and Mechanistic Pathways
While the pyrazole scaffold is known to exhibit a wide range of biological activities, the specific biological targets and mechanistic pathways of this compound remain largely unexplored. nih.gov Future research will likely focus on screening this compound against a broad array of biological targets to uncover new therapeutic applications.
Given the known anticancer properties of some pyrazole derivatives, investigating the effects of this compound on various cancer cell lines and identifying its molecular targets within cancer cells is a promising avenue. acs.org Similarly, its potential as an anti-inflammatory, antimicrobial, or antiviral agent warrants further investigation. nih.gov For instance, related pyrazole compounds have shown inhibitory activity against enzymes like cyclooxygenase-2 (COX-2) and dipeptidyl peptidase-IV (DPP-IV). nih.govchemmethod.com
A significant challenge will be the elucidation of the precise mechanism of action for any identified biological activity. This will require a combination of in vitro and in vivo studies, as well as the use of techniques such as transcriptomics and proteomics to understand the cellular response to the compound. A detailed understanding of the mechanistic pathways is essential for its potential development as a therapeutic agent. researchgate.net
Integration with Sustainable Chemistry Principles for Scalable Production
For this compound to have a real-world impact, the development of a scalable and sustainable production process is essential. Future research in this area will need to integrate the principles of green chemistry and green engineering from the laboratory scale to industrial production. magtech.com.cn
Continuous-flow microreaction technology offers a promising solution for the scalable and sustainable synthesis of fine chemicals. rsc.org This approach can provide better control over reaction parameters, leading to higher yields and purity, as well as enhanced safety. The development of a continuous-flow process for the synthesis of this compound would be a significant advancement.
Q & A
Basic: How can researchers optimize the synthesis of 1-methyl-5-(4-nitrophenyl)-1H-pyrazole for higher yields?
Methodological Answer:
Synthetic optimization often involves multi-component reactions (MCRs) or cycloaddition strategies. For example, four-component reactions using arylcarbohydrazides, acetylenedicarboxylates, and isocyanides under neutral conditions can yield functionalized pyrazoles with high efficiency . Microwave-assisted synthesis (e.g., 76°C for fluorescence-active derivatives) and catalysts like copper sulfate/ascorbate mixtures (as in triazole-pyrazole hybrid synthesis) improve reaction speed and yield . Adjusting solvents (e.g., THF/water mixtures) and temperature (50–80°C) enhances regioselectivity and purity .
Basic: What spectroscopic and crystallographic methods are most effective for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., nitrophenyl protons at δ 8.33–7.67 ppm and pyrazole ring protons at δ 5.96–6.55 ppm) . 2D techniques (COSY, HSQC, HMBC) resolve regioisomerism in complex derivatives .
- IR Spectroscopy : Nitro group stretches (~1511–1339 cm) and azide peaks (~2122 cm) confirm functional groups .
- X-Ray Crystallography : Resolves tautomeric forms (e.g., 3- vs. 5-substituted pyrazoles) and validates molecular packing. SHELX software (e.g., SHELXL for refinement) is critical for small-molecule crystallography .
Advanced: How can computational methods like DFT elucidate electronic properties and reaction mechanisms?
Methodological Answer:
Density Functional Theory (DFT) calculates charge distribution, frontier molecular orbitals, and CH-acidity to predict deprotonation sites for metallation reactions . For example, DFT studies on N-aryl pyrazoles reveal nitrophenyl groups enhance electrophilicity, guiding functionalization strategies. Molecular docking simulations (e.g., COX-2 inhibition studies) model binding interactions to prioritize derivatives for biological testing .
Advanced: How do researchers address contradictions in spectroscopic or biological activity data across studies?
Methodological Answer:
Contradictions often arise from impurities, tautomerism, or solvent effects. Strategies include:
- Cross-validating NMR assignments with HMBC/HSQC to confirm connectivity .
- Reproducing assays under standardized conditions (e.g., COX inhibition in vitro with controlled enzyme concentrations) .
- Revisiting crystallographic data to rule out polymorphic variations .
Advanced: What strategies are used to design bioactive derivatives of this compound?
Methodological Answer:
- Functionalization : Introduce azide (-N) or trifluoromethyl (-CF) groups via Cu-catalyzed click chemistry or stannyl intermediates .
- Hybridization : Combine pyrazole cores with triazoles or isoxazoles to enhance bioactivity. For example, triazole-pyrazole hybrids show improved antimicrobial activity .
- Pharmacophore Modeling : Optimize substituent positions (e.g., para-nitro for electron-withdrawing effects) to target enzymes like cyclooxygenase (COX) .
Basic: What are common challenges in resolving tautomeric forms of pyrazole derivatives?
Methodological Answer:
Tautomerism (e.g., 3- vs. 5-substituted pyrazoles) complicates structural assignment. Techniques include:
- Low-Temperature NMR : Suppresses tautomer interconversion to isolate signals .
- X-Ray Diffraction : Directly visualizes tautomeric ratios in co-crystallized forms (e.g., 3-(4-fluorophenyl)- and 5-(4-fluorophenyl)-1H-pyrazole in a 1:1 ratio) .
- DFT Calculations : Predict thermodynamic stability of tautomers based on Gibbs free energy .
Advanced: How does the nitro group influence the compound’s stability and reactivity under varying conditions?
Methodological Answer:
The para-nitro group:
- Enhances Electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., bromination at the 4-position) .
- Reduces Thermal Stability : Decomposition observed above 174°C, requiring controlled reaction temperatures .
- Affects Solubility : Nitro groups increase hydrophobicity, necessitating polar aprotic solvents (DMF, DMSO) for reactions .
Basic: What in vitro assays are used to evaluate biological activity?
Methodological Answer:
- Antimicrobial Testing : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- COX Inhibition : ELISA-based assays measuring prostaglandin E (PGE) suppression in cell lysates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced: What crystallographic software and parameters are critical for refining pyrazole structures?
Methodological Answer:
- SHELX Suite : SHELXL for small-molecule refinement (e.g., triclinic systems with P1 symmetry, a = 10.396 Å, b = 10.856 Å) .
- Twinned Data Handling : Use HKLF5 format in SHELXL for high-resolution macromolecular data .
- Validation Tools : CheckCIF/PLATON to identify ADPs (anisotropic displacement parameters) and H-bonding errors .
Advanced: How is regioselectivity controlled during pyrazole functionalization?
Methodological Answer:
- Directing Groups : Nitro groups at the para position direct electrophilic substitution to the meta position of the pyrazole ring .
- Catalytic Systems : Pd-catalyzed cross-couplings (e.g., Stille couplings with tributylstannyl groups) selectively modify the 5-position .
- Solvent Effects : Polar solvents (e.g., DMF) favor SNAr reactions at electron-deficient positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
